Apremilast, (+/-)-
Overview
Description
Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4). It is used for the treatment of certain types of psoriasis and psoriatic arthritis . Apremilast works by suppressing the immune system, which reduces inflammation .
Synthesis Analysis
A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described. This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde .
Molecular Structure Analysis
Apremilast has a molecular formula of C22H24N2O7S and a molar mass of 460.50 g·mol−1 .
Chemical Reactions Analysis
Apremilast has been synthesized using a ketoreductase-catalyzed asymmetric reduction of prochiral ketones . Additionally, nanocrystal-based formulations of apremilast have been developed to enhance skin penetration of the drug .
Physical and Chemical Properties Analysis
Apremilast has a molecular weight of 460.5 and is soluble in DMSO at 62 mg/mL . It has been formulated into nanocrystals to enhance its solubility and dissolution rate .
Mechanism of Action
Target of Action
Apremilast, also known as Otezla, is a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the inflammatory response by modulating levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various intracellular pathways .
Mode of Action
Apremilast works by inhibiting PDE4 , which is specific for cAMP . This inhibition results in increased intracellular cAMP levels . Elevated cAMP levels down-regulate the inflammatory response by modulating the expression of various inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels due to PDE4 inhibition by apremilast leads to a decrease in the expression of pro-inflammatory mediators such as tumor necrosis factor alpha (TNF-α), interleukin 23 (IL-23), and inducible nitric oxide synthase . It also leads to an increase in the expression of anti-inflammatory cytokines such as IL-10 . Apremilast has been found to regulate the balance between Th17 cells and T regulatory (Treg) cells via the PI3K/AKT/FoxO1 signaling pathway .
Pharmacokinetics
Apremilast is administered orally and has a bioavailability of approximately 73% . It reaches peak plasma concentration (Tmax) in about 2.5 hours . The drug is primarily metabolized in the liver by CYP3A4, with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of apremilast is between 6 and 9 hours . It is excreted in urine (58%) and feces (39%) .
Result of Action
The inhibition of PDE4 by apremilast and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines . This results in a decrease in inflammation and the symptoms associated with it, such as in conditions like psoriasis and psoriatic arthritis .
Action Environment
The action of apremilast can be influenced by various environmental factors. For instance, the cause of Behçet’s disease, a condition for which apremilast is indicated, is thought to be an interaction between genetics and environmental factors
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Apremilast, (+/-)-, functions by inhibiting the activity of PDE4, which is the dominant enzyme responsible for breaking down cAMP in inflammatory cells. This inhibition leads to an increase in intracellular cAMP levels, which in turn regulates the production of various inflammatory mediators. Apremilast, (+/-)-, interacts with several biomolecules, including protein kinase A (PKA) substrates such as CREB and activating transcription factor-1. These interactions result in the phosphorylation of these substrates and the inhibition of NF-κB transcriptional activity .
Cellular Effects
Apremilast, (+/-)-, has significant effects on various cell types and cellular processes. In monocytes and T cells, it elevates intracellular cAMP levels, leading to the phosphorylation of PKA substrates and inhibition of NF-κB activity. This results in the upregulation and downregulation of several genes induced via TLR4. Additionally, Apremilast, (+/-)-, reduces the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-12, and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10 .
Molecular Mechanism
The molecular mechanism of Apremilast, (+/-)-, involves the inhibition of PDE4, leading to increased intracellular cAMP levels. This elevation in cAMP activates PKA, which then phosphorylates various substrates, including CREB and activating transcription factor-1. These phosphorylated substrates inhibit NF-κB transcriptional activity, resulting in the modulation of gene expression. Apremilast, (+/-)-, also affects the production of inflammatory mediators by inhibiting the synthesis of TNF-α and other pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apremilast, (+/-)-, have been observed over various time periods. Studies have shown that the compound maintains its efficacy over extended periods, with sustained improvements in clinical measures such as the Psoriasis Area and Severity Index (PASI) and the American College of Rheumatology (ACR) response criteria. Apremilast, (+/-)-, has demonstrated stability and a consistent safety profile over 52 weeks of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Apremilast, (+/-)-, vary with different dosages. Lower doses have been shown to effectively reduce inflammation and cytokine production, while higher doses may lead to adverse effects such as gastrointestinal disturbances. The compound has demonstrated a wide therapeutic index, with significant anti-inflammatory effects observed at doses as low as 1 mg/kg .
Metabolic Pathways
Apremilast, (+/-)-, is extensively metabolized via multiple pathways. The predominant metabolite is O-desmethyl apremilast glucuronide, which represents a significant portion of the circulating and excreted radioactivity. Other minor metabolites are formed through O-demethylation, O-deethylation, N-deacetylation, hydroxylation, glucuronidation, and hydrolysis. Metabolic clearance is the major route of elimination for Apremilast, (+/-)- .
Transport and Distribution
Apremilast, (+/-)-, is transported and distributed within cells and tissues primarily through passive diffusion. The compound is extensively metabolized in the liver, with a significant portion excreted in urine and feces. The pharmacokinetics of Apremilast, (+/-)-, indicate rapid absorption and distribution, with a mean Cmax of 333 ng/mL and a half-life of approximately 6-9 hours .
Subcellular Localization
The subcellular localization of Apremilast, (+/-)-, is primarily within the cytoplasm, where it exerts its effects on PDE4 and cAMP levels. The compound does not significantly inhibit other PDEs, kinases, enzymes, or receptors, ensuring its specificity for PDE4. This localization allows Apremilast, (+/-)-, to effectively modulate intracellular signaling pathways and inflammatory responses .
Properties
IUPAC Name |
N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253168-86-4 | |
Record name | Apremilast, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253168864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APREMILAST, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5UK68MGDZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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